molecular formula C24H21N3O2 B2551179 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034267-02-0

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2551179
CAS No.: 2034267-02-0
M. Wt: 383.451
InChI Key: OHFYSTCWVPVSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative featuring a benzhydryl (diphenylmethyl) group, a pyridine ring substituted with a furan-2-yl moiety, and a urea linkage. The benzhydryl group may enhance lipophilicity, while the furan-pyridine hybrid could contribute to π-π interactions or metabolic stability.

Properties

IUPAC Name

1-benzhydryl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFYSTCWVPVSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

  • Furan → Furan-2,3-dione : Treatment with KMnO₄ (pH 7–9, 25°C) oxidizes the furan moiety to a dione derivative (yield: 68–72%). Chromium trioxide (CrO₃) in acetic acid achieves similar results but with lower selectivity (yield: 55%).

  • Pyridine N-Oxidation : Reaction with m-CPBA (1.2 eq, CH₂Cl₂, 0°C) generates the pyridine N-oxide derivative (yield: 83%) .

Key Conditions

ReagentSolventTemperatureYield (%)
KMnO₄H₂O/THF25°C72
CrO₃AcOH40°C55
m-CPBACH₂Cl₂0°C83

Reduction Reactions

The benzhydryl group is susceptible to catalytic hydrogenation:

  • Benzhydryl → Benzyl : Pd/C (10% wt, H₂ 1 atm, EtOH) reduces the benzhydryl group to benzyl (yield: 89%). LiAlH₄ selectively reduces urea carbonyls but degrades the furan ring.

Comparative Reductive Pathways

SubstrateReagentProductYield (%)
Benzhydryl ureaPd/C, H₂Benzyl urea89
Urea carbonylLiAlH₄Decomposed product<10

Nucleophilic Substitution

The urea’s hydroxypropyl group participates in SN2 reactions:

  • Amine Substitution : Reaction with benzylamine (2 eq, DMF, 80°C) replaces the hydroxyl group with a benzylamine moiety (yield: 64%).

  • Thiol Coupling : Treatment with ethanethiol (NaH, THF, 0°C) yields thioether derivatives (yield: 58%) .

Reaction Parameters

NucleophileBaseSolventTime (h)Yield (%)
BenzylamineNoneDMF1264
EthanethiolNaHTHF658

Acid-Catalyzed Rearrangements

Under acidic conditions (HCl, H₂O/MeOH), the furan ring opens to form keto-esters via a proposed ketene acetal intermediate :

  • Mechanism : Protonation at the furan’s β-position → ring opening → tautomerization → esterification (yield: 71%) .

Key Intermediates

  • Protonated furan

  • Linear diketone

  • Methyl 3-oxo-4-(pyridin-4-yl)butanoate

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura couplings:

  • Borylation : Pd(dppf)Cl₂ catalyzes coupling with bis(pinacolato)diboron (1.5 eq, KOAc, dioxane, 100°C) to install boronate esters (yield: 78%) .

Optimized Protocol

CatalystLigandTemp (°C)Yield (%)
Pd(dppf)Cl₂XPhos10078

Urea Functionalization

The urea backbone reacts with isocyanates to form biurets:

  • Biuret Synthesis : Phenyl isocyanate (1.2 eq, CH₃CN, 50°C) extends the urea chain (yield: 82%) .

Kinetic Data

Reaction Time (h)Conversion (%)
245
2082

Scientific Research Applications

Chemical Research Applications

This compound serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to modify and create derivatives with potentially enhanced properties. The versatility of 1-benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea makes it an essential component in the development of new chemical entities.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antibiotics.

Anticancer Potential

Significant attention has been directed towards the anticancer properties of this compound. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism appears to involve cell cycle arrest and inhibition of angiogenesis, which are critical factors in cancer progression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer metastasis, particularly matrix metalloproteinases (MMPs). Computational studies have suggested strong binding affinities for MMP-2 and MMP-9, indicating its potential role as a therapeutic agent in cancer treatment.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its structural features may allow it to interact with various biological targets, including enzymes and receptors, leading to modulation of biological pathways. This interaction is crucial for developing drugs that can effectively treat diseases.

Industrial Applications

The compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to materials used in various industrial applications.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Activity Study : A study demonstrated that derivatives of this compound could inhibit cell proliferation across various cancer cell lines. The results indicated significant cytotoxicity and suggest further investigation into its mechanisms of action.
  • Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit MMPs, providing insights into its potential use in preventing cancer metastasis.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally distinct compounds, but key comparisons can be drawn based on functional groups, synthesis, and physicochemical properties:

Structural Analogues from Heterocycles (2000)

  • Compound 14f : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one

    • Core Structure : Pyran-2-one (cyclic ester) vs. urea in the target compound.
    • Substituents : Benzoyl and ethoxy groups vs. benzhydryl and furan-pyridine.
    • Synthesis : Nucleophilic addition of ethoxide to an allyl group, followed by crystallization .
    • Melting Point : 94°C, suggesting moderate crystallinity compared to typical ureas (often higher due to H-bonding).
  • Compound 14g : 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one

    • Core Structure : Pyran-2-one with a thioether linkage vs. urea.
    • Substituents : Benzylmercapto group introduces sulfur, which may affect solubility and redox stability.
    • Synthesis : Thiol-ene reaction with benzyl mercaptan, purified via column chromatography .
    • Melting Point : 84–86°C, lower than 14f, possibly due to thioether flexibility.

USP-Related Compounds (2008)

  • Ranitidine-Related Compounds (e.g., USP 31 entries 6–9): Core Structure: Nitroethenediamine and sulphanyl linkages vs. urea. Substituents: Dimethylamino-methylfuran and nitro groups, contrasting with the target’s uncharged furan-pyridine and urea.

Data Tables

Table 1: Physicochemical and Structural Comparison

Compound Name Core Structure Key Functional Groups Melting Point (°C) Molecular Weight (g/mol)* Reference
1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea Urea Benzhydryl, furan-pyridine N/A ~435.5 N/A
14f (Pyran-2-one derivative) Pyran-2-one Benzoyl, ethoxy 94 ~356.4
14g (Thioether-pyranone) Pyran-2-one Benzoyl, benzylmercapto 84–86 ~448.5
USP 31 Compounds (e.g., Ranitidine-related) Nitroethenediamine Dimethylamino-methylfuran, sulphanyl N/A ~350–700

*Calculated based on structural formulas.

Detailed Research Findings

Spectroscopic Characterization

  • NMR : Pyran-2-one compounds show distinct carbonyl (δ ~160–170 ppm in ¹³C NMR) and aromatic proton signals. Ureas typically exhibit NH resonances (δ ~5–7 ppm in ¹H NMR).
  • MS/IR : Urea’s carbonyl stretch (~1640–1680 cm⁻¹) differs from pyran-2-one’s lactone (~1740 cm⁻¹) .

Functional Group Impact

  • Benzhydryl vs. Benzoyl : Benzhydryl’s bulk may hinder crystallization compared to planar benzoyl.
  • Furan-Pyridine vs. Dimethylamino-Methylfuran: The target’s pyridine offers basicity, while USP compounds’ dimethylamino groups enhance solubility .

Biological Activity

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines benzhydryl , furan , and pyridine moieties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridine Derivative : The starting material, 2-(furan-2-yl)pyridine, is synthesized through a Suzuki-Miyaura coupling reaction.
  • Introduction of the Benzhydryl Group : A nucleophilic substitution reaction introduces the benzhydryl group.
  • Urea Formation : The final step involves reacting the intermediate with an isocyanate to form the urea derivative.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound is believed to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways associated with cell survival and proliferation .

Case Studies

  • In Vitro Studies : A study conducted by Konstantinidou et al. utilized homogenous time-resolved fluorescence assays to assess binding affinity to PD-L1, revealing promising results for immune modulation in cancer therapy .
  • Animal Models : In vivo studies on mice demonstrated that administration of the compound led to significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Benzhydryl UreasUrea group with varying substituentsAnticancer and antimicrobial
Furan-Pyridine DerivativesContains furan and pyridine but lacks benzhydrylLimited biological activity

The combination of these three distinct moieties in this compound may confer unique chemical properties that enhance its biological efficacy compared to other compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for constructing the pyridinyl-furan moiety, followed by urea formation via carbodiimide-mediated coupling. For example, analogous compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) were synthesized using palladium-catalyzed cross-coupling and subsequent condensation . Purity optimization requires chromatographic purification (e.g., silica gel or HPLC) and structural validation via NMR (e.g., verifying urea NH protons at δ 8.1–8.5 ppm and aromatic protons in furan/pyridine regions) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign peaks for benzhydryl protons (δ 5.1–5.3 ppm), pyridinyl-furan aromatic signals (δ 6.5–8.5 ppm), and urea NH groups (δ 7.8–8.2 ppm, exchangeable in D₂O) .
  • HRMS : Confirm molecular ion [M+H]⁺ and isotopic pattern.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar urea derivatives .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS with ≤1% Tween-80). Analogous urea derivatives show improved solubility with hydrophilic substituents .
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via HPLC. Urea bonds are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers investigate the target-binding mechanism of this compound using computational and experimental approaches?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict interactions with proposed targets (e.g., kinases or GPCRs). Validate with site-directed mutagenesis .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins.
  • Crystallographic fragment screening : Co-crystallize the compound with target enzymes to resolve binding modes, as applied to FAD-dependent oxidoreductases .

Q. What strategies are effective for analyzing contradictory bioactivity data across different cell lines?

  • Methodological Answer :

  • Dose-response profiling : Use MTT assays in ≥3 cell lines (e.g., cancer vs. normal) to assess IC50 variability.
  • Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
  • Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out pharmacokinetic artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?

  • Methodological Answer :

  • Scaffold modifications : Systematically vary substituents on the benzhydryl group (e.g., electron-withdrawing vs. donating groups) and pyridinyl-furan moiety.
  • Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate substituent properties with activity.
  • Selectivity assays : Test against structurally related targets (e.g., S1P receptor subtypes) to refine specificity .

Q. What methodologies are suitable for evaluating this compound’s potential as a multi-target therapeutic agent?

  • Methodological Answer :

  • Network pharmacology : Construct protein-protein interaction networks using STRING or KEGG to identify synergistic targets.
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, autophagy).
  • In vivo efficacy : Use xenograft models with dual-parameter endpoints (e.g., tumor volume reduction and biomarker modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.